(3S)-methyl 1-benzyl-4-(2-nitrophenyl)pyrrolidine-3-carboxylate

Description

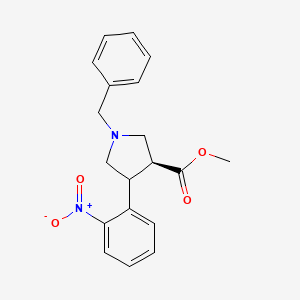

The compound (3S)-methyl 1-benzyl-4-(2-nitrophenyl)pyrrolidine-3-carboxylate is a pyrrolidine derivative featuring a benzyl group at position 1, a 2-nitrophenyl substituent at position 4, and a methyl ester at the 3S position. The stereochemistry at the 3S position and the electron-withdrawing nitro group at the ortho position of the phenyl ring distinguish this compound from analogues.

Properties

Molecular Formula |

C19H20N2O4 |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

methyl (3S)-1-benzyl-4-(2-nitrophenyl)pyrrolidine-3-carboxylate |

InChI |

InChI=1S/C19H20N2O4/c1-25-19(22)17-13-20(11-14-7-3-2-4-8-14)12-16(17)15-9-5-6-10-18(15)21(23)24/h2-10,16-17H,11-13H2,1H3/t16?,17-/m1/s1 |

InChI Key |

MKPCYUMNEHNKPH-ZYMOGRSISA-N |

Isomeric SMILES |

COC(=O)[C@@H]1CN(CC1C2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3 |

Canonical SMILES |

COC(=O)C1CN(CC1C2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-methyl 1-benzyl-4-(2-nitrophenyl)pyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

Nitration: The nitrophenyl group is introduced through a nitration reaction, typically using nitric acid and sulfuric acid as reagents.

Esterification: The carboxylate ester is formed through an esterification reaction involving the carboxylic acid group and methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3S)-methyl 1-benzyl-4-(2-nitrophenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and nitrophenyl positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

Substitution: Benzyl halides for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(3S)-methyl 1-benzyl-4-(2-nitrophenyl)pyrrolidine-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-methyl 1-benzyl-4-(2-nitrophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural variations among related pyrrolidine derivatives include:

- Substituents at position 4 :

- 2-Nitrophenyl (target compound): Strong electron-withdrawing nitro group in the ortho position, influencing electronic properties and steric hindrance.

- 4-Chlorophenyl (CAS 862283-69-0): Chlorine, a moderately electron-withdrawing substituent, at the para position .

- p-Tolyl (CAS 898547-79-0): Electron-donating methyl group at the para position, enhancing lipophilicity .

- Fluoropyridinyl (MFCD15530266): A heteroaromatic substituent with fluorine, affecting both electronic and steric profiles .

- Stereochemistry :

Physicochemical Properties

A comparative analysis of molecular weights and substituent effects:

Crystallographic and Conformational Analysis

Commercial Availability

In contrast, analogues like MFCD20489350 (p-tolyl) and MFCD15530266 (fluoropyridinyl) are available at premium prices (e.g., $400–$4800/g) .

Research Implications

- Medicinal Chemistry : The nitro group’s electronic effects may enhance binding to targets requiring strong dipole interactions, while fluorinated or chlorinated analogues offer improved metabolic stability .

- Materials Science : Differences in crystallographic packing (e.g., hydrogen bonding vs. π-π stacking) could inform the design of co-crystals or supramolecular assemblies .

Biological Activity

The compound (3S)-methyl 1-benzyl-4-(2-nitrophenyl)pyrrolidine-3-carboxylate (CID 127263379) is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Information

- IUPAC Name : this compound

- Molecular Formula : C19H20N2O4

- Molecular Weight : 336.38 g/mol

- CAS Number : 127263379

Structural Representation

The structural representation of the compound can be summarized as follows:

This compound features a pyrrolidine ring, a nitrophenyl group, and a benzyl substituent, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Studies indicate that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound. For instance, it was found to exhibit significant activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that this compound could be a candidate for further development as an antimicrobial agent.

Antioxidant Activity

In addition to antimicrobial effects, this compound has demonstrated antioxidant properties. The DPPH radical scavenging assay indicated that it effectively reduces oxidative stress in vitro.

| Concentration (µg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

These findings highlight the potential of this compound as a natural antioxidant.

Study on Neuroprotective Effects

A recent study investigated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The results showed that treatment with this compound significantly reduced cell death and improved cell viability compared to untreated controls.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds has provided insights into how modifications to the pyrrolidine structure can enhance biological activity. Variations in substituents on the benzyl and nitrophenyl groups have been explored to optimize potency and selectivity against specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.